5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1875252-96-2
VCID: VC3188227
InChI: InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3
SMILES: COC1=NC=C(C=C1)C2=NOC(=N2)CCl
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole

CAS No.: 1875252-96-2

Cat. No.: VC3188227

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole - 1875252-96-2

Specification

CAS No. 1875252-96-2
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name 5-(chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3
Standard InChI Key MMFOMNPJIMBTJY-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)C2=NOC(=N2)CCl
Canonical SMILES COC1=NC=C(C=C1)C2=NOC(=N2)CCl

Introduction

Chemical Identity and Structural Features

Basic Chemical Properties

5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound with specific chemical identifiers and properties as outlined in Table 1.

Table 1: Chemical Identity and Properties of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole

PropertyValue
CAS Number1875252-96-2
Molecular FormulaC₉H₈ClN₃O₂
Molecular Weight225.63 g/mol
SMILES NotationCOc1ccc(-c2noc(CCl)n2)cn1
Physical StateSolid (presumed based on similar compounds)
SolubilityLikely soluble in DMSO, methanol, and chloroform (based on similar oxadiazole derivatives)

The compound's molecular formula indicates the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms . The SMILES notation provides a linear representation of the molecular structure, showing the connectivity between atoms and the arrangement of functional groups .

Structural Analysis

The structure of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole features several key components:

  • A 1,2,4-oxadiazole core: This five-membered heterocyclic ring contains two nitrogen atoms at positions 2 and 4, and an oxygen atom at position 1.

  • A chloromethyl substituent (-CH₂Cl) at position 5 of the oxadiazole ring: This functional group introduces a reactive site for potential chemical modifications and contributes to the compound's physicochemical properties.

  • A 6-methoxypyridin-3-yl group at position 3 of the oxadiazole ring: This aromatic heterocyclic substituent contains a pyridine ring with a methoxy group (-OCH₃) at position 6.

The presence of both electron-donating (methoxy) and electron-withdrawing (chloromethyl) groups in the molecule creates an interesting electronic distribution that likely influences its chemical reactivity and potential biological interactions. The 1,2,4-oxadiazole core, being aromatic and planar, can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen atoms in both the oxadiazole and pyridine rings can participate in hydrogen bonding as acceptors.

Synthesis Methodologies

Potential ActivityBasis for PredictionReference
Antibacterial1,3,4-oxadiazole derivatives have shown significant antibacterial activity
AnticancerOxadiazole derivatives have demonstrated activity against cancer cell lines, including MCF-7
Acetylcholinesterase InhibitionCompounds containing oxadiazole rings have shown acetylcholinesterase inhibitory activity
Anti-inflammatoryGeneral activity associated with oxadiazole derivatives
AntifungalGeneral activity associated with oxadiazole derivatives

The chloromethyl group in the compound is particularly noteworthy as it provides a reactive site for potential interactions with nucleophilic residues in biological targets. This reactivity could contribute to the compound's potential biological activities or serve as a point for further derivatization to enhance its pharmacological properties.

Structure-Activity Relationship Considerations

The potential biological activities of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole are likely influenced by several structural features:

  • The 1,2,4-oxadiazole core provides a planar, aromatic scaffold that can interact with biological targets through π-π stacking and hydrogen bonding.

  • The methoxy group on the pyridine ring typically contributes to favorable physicochemical properties, including enhanced solubility and potential hydrogen bond accepting capability.

  • The chloromethyl group introduces a reactive site that may form covalent bonds with nucleophilic residues in biological targets or serve as a handle for further chemical modifications.

  • The pyridine ring can participate in additional interactions, including hydrogen bonding and π-π stacking, with amino acid residues in protein binding sites.

Studies on related oxadiazole derivatives have shown that compounds containing the 1,3,4-oxadiazole scaffold exhibit antibacterial activity against various microbial strains when compared with standard antibiotics like amoxicillin and cefixime . The activity of these compounds has been correlated with their physicochemical and structural properties through QSAR analysis, and molecular docking studies have investigated their interactions with amino acid residues in the active site of peptide deformylase, suggesting a potential mechanism for their antibacterial activity .

Research Significance and Applications

Chemical Biology and Drug Development

Beyond its direct therapeutic potential, 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole has significance in chemical biology and drug development:

  • The compound's chloromethyl group provides a reactive site for chemical modification, making it a valuable synthon for the preparation of more complex derivatives with enhanced biological activities.

  • The 1,2,4-oxadiazole scaffold represents a bioisostere for various functional groups, including esters and amides, offering opportunities for the development of compounds with improved pharmacokinetic properties.

  • Structure-activity relationship studies with this compound and its derivatives could provide valuable insights into the molecular determinants of biological activity, guiding the rational design of more potent and selective therapeutic agents.

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